N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
"N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide" is an intricate organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reaction: : Quinoline undergoes hydrogenation followed by sulfonylation.
Conditions: : Hydrogenation using H₂ and Pd/C catalyst; sulfonylation with propane-1-sulfonyl chloride in the presence of a base like triethylamine.
Coupling with 3-(trifluoromethyl)benzoic acid
Reaction: : Amide bond formation via coupling of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline with 3-(trifluoromethyl)benzoic acid.
Conditions: : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane.
Industrial Production Methods
The industrial synthesis follows the same synthetic route, with optimization for large-scale production:
Hydrogenation: : Conducted in continuous flow reactors to maximize yield.
Sulfonylation: : Performed in large batch reactors with strict temperature control to ensure uniform product quality.
Coupling Reaction: : Automated systems with precise addition of reagents to improve efficiency and reduce human error.
Chemical Reactions Analysis
Oxidation: : The tetrahydroquinoline can be oxidized to quinoline derivatives.
Reagents: : KMnO₄, H₂O₂.
Conditions: : Oxidizing agents at elevated temperatures.
Products: : Quinoline derivatives.
Reduction: : Reduction of the sulfonyl group.
Reagents: : LiAlH₄, NaBH₄.
Conditions: : Inert atmosphere, low temperature.
Products: : Propylamino derivatives.
Substitution: : Nucleophilic substitution on the benzamide moiety.
Reagents: : Nucleophiles such as amines.
Conditions: : Basic medium, moderate temperature.
Products: : Substituted benzamides.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : As a building block in organic synthesis and catalyst development.
Biology: : Investigated for its binding affinity to specific proteins and enzymes.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action often involves the interaction of its benzamide moiety with specific biological targets:
Molecular Targets: : Kinases, receptors, or enzymes.
Pathways: : Inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Compared to other sulfonyl-tetrahydroquinoline derivatives, "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide" stands out for its trifluoromethylbenzamide group, which imparts unique physicochemical properties.
Similar Compounds
"N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide"
"N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(fluoromethyl)benzamide"
"N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(methyl)benzamide"
The presence of trifluoromethyl groups typically enhances the compound's metabolic stability and binding affinity to biological targets, making it a molecule of great interest in research.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-13-17(8-9-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRUAVOYNYTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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